(2-Methylbenzyl)cyanamide

Description

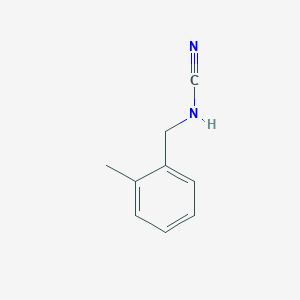

Structure

3D Structure

Properties

IUPAC Name |

(2-methylphenyl)methylcyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-8-4-2-3-5-9(8)6-11-7-10/h2-5,11H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJZAEENNIHROPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2-Methylbenzyl)cyanamide chemical properties and structure

Modern Alternatives: Due to the high toxicity of BrCN, several safer electrophilic cyanating agents have been developed, including N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) and methods involving the in situ generation of an electrophilic cyanide source from reagents like N-chlorosuccinimide and zinc cyanide. [4][5]

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the versatile reactivity of its cyanamide core. This moiety is present in numerous biologically active molecules, including pharmaceuticals and agrochemicals. [3][4] Dual Reactivity:

-

Nucleophilic Amine: The sp³-hybridized nitrogen can act as a nucleophile, participating in additions and alkylations.

-

Electrophilic Nitrile: The sp-hybridized carbon of the nitrile is electrophilic and susceptible to attack by nucleophiles, a reaction often catalyzed by acids or metals.

This duality makes it a powerful building block for nitrogen-rich heterocycles. [5][6]

Caption: Key reaction pathways involving the cyanamide functional group.

Potential Applications:

-

Guanidine Synthesis: The reaction of this compound with primary or secondary amines is a fundamental route to substituted guanidines, a core structure in many pharmaceuticals, such as the antidiabetic drug metformin.

-

Heterocycle Formation: Cyanamides are excellent partners in cycloaddition reactions. For instance, [3+2] cycloaddition with azides yields aminotetrazoles, while metal-catalyzed [2+2+2] cycloadditions with diynes can produce highly substituted 2-aminopyridines. [7]These scaffolds are prevalent in medicinal chemistry.

-

Bioisostere: The cyanamide group can act as a non-classical bioisostere for ureas or amides, offering a more linear and less basic alternative while maintaining hydrogen bonding capabilities. This can be exploited to modulate the physicochemical and pharmacokinetic properties of a lead compound.

Safety and Handling

This compound is classified with the GHS07 pictogram, indicating it is a warning-level hazard. [1]While a specific, comprehensive MSDS is not widely available, data from parent cyanamide and related nitriles suggest the following precautions. [8][9][10]

-

Hazard Statements:

-

May be harmful if swallowed or in contact with skin.

-

Causes skin and eye irritation.

-

May cause respiratory irritation.

-

-

Precautionary Measures:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Handling: Avoid breathing vapors or dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. [11]

-

Conclusion

This compound, while not extensively characterized in standalone literature, represents a valuable chemical entity for research and development. Its structure provides a platform for leveraging the rich and diverse chemistry of the cyanamide functional group. By understanding its predicted properties, logical synthesis routes, and versatile reactivity, scientists can effectively utilize this compound as a key building block for constructing complex molecular architectures, particularly in the pursuit of novel therapeutics and advanced materials.

References

- Chemical Bull. (n.d.). Material Safety Data Sheet (MSDS) - Cyanamide.

- Fisher Scientific. (2025). Safety Data Sheet - 4-Methylbenzyl cyanide.

- Fisher Scientific. (2009). Safety Data Sheet - 2-Methylbenzyl cyanide.

-

ResearchGate. (2025). Synthesis and Chemical Transformations of Mono- and Disubstituted Cyanamides. Retrieved from [Link]

- Sigma-Aldrich. (2025). Safety Data Sheet - Cyanamide.

-

ResearchGate. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2‐Aminopyridines via Cobalt‐Catalyzed Cycloaddition of Diynes with N‐Substituted and N‐Unsubstituted Cyanamides. Retrieved from [Link]

-

The Morrill Research Group Blogs. (2017). Exploring new synthetic routes towards cyanamides. Retrieved from [Link]

-

ResearchGate. (n.d.). Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis and Reactivity of N-Allenyl Cyanamides. Retrieved from [Link]

-

Cardiff University ORCA. (2018). Introduction to cyanamides. Retrieved from [Link]

-

ChemBK. (2024). 2-Methylbenzyl cyanide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cyanamide synthesis by cyanation. Retrieved from [Link]

-

National Institutes of Health. (2024). Green and efficient synthesis of dibenzyl cyanamides and ureas with cyanamide as a block. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Ten Chongqing Chemdad Co., Ltd. (n.d.). 2-Methylbenzyl cyanide. Retrieved from [Link]

-

NIST. (n.d.). 2-Methylbenzyl cyanide. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound | 1194814-78-2 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Applications of Cyanamide_Chemicalbook [chemicalbook.com]

- 5. Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chemicalbull.com [chemicalbull.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

Synthesis of (2-Methylbenzyl)cyanamide from 2-methylbenzyl chloride

An In-depth Technical Guide for the Synthesis of (2-Methylbenzyl)cyanamide

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound from 2-methylbenzyl chloride. Substituted benzyl cyanamides are valuable synthons in medicinal chemistry and materials science, acting as precursors for various heterocyclic compounds and bioactive molecules.[1][2] This document elucidates the underlying reaction mechanism, provides a detailed step-by-step experimental protocol, outlines robust safety procedures, and details analytical methods for product characterization and purity assessment. The causality behind critical experimental choices is explained to empower researchers to not only replicate the procedure but also to adapt it for analogous transformations. All protocols are designed as self-validating systems to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

The cyanamide moiety is a unique and versatile functional group in organic synthesis, characterized by the duality of a nucleophilic amino group and an electrophilic nitrile unit.[1][2] This allows N-substituted cyanamides to serve as key intermediates in the construction of guanidines, complex heterocycles, and pharmacologically active agents.[3] The target molecule, this compound, is prepared via a nucleophilic substitution reaction, a cornerstone of synthetic organic chemistry.

The chosen synthetic route involves the N-alkylation of a cyanamide source with 2-methylbenzyl chloride. This approach is favored for its atom economy, operational simplicity, and the ready availability of the starting materials.[2] This guide will focus on a robust procedure utilizing aqueous cyanamide solution and a base, which presents an environmentally conscious alternative to methods requiring anhydrous organic solvents or highly toxic cyanating agents like cyanogen bromide.[2][4]

Reaction Mechanism and Scientific Rationale

The conversion of 2-methylbenzyl chloride to this compound proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. Understanding the factors governing this mechanism is critical for optimizing reaction conditions and minimizing side products.

The S(_N)2 Pathway

In this reaction, the cyanamide anion (generated in situ from cyanamide and a base) acts as the nucleophile. It attacks the electrophilic benzylic carbon of 2-methylbenzyl chloride, displacing the chloride leaving group in a single, concerted step.

-

Why S(_N)2? Primary benzylic halides like 2-methylbenzyl chloride are excellent substrates for S(_N)2 reactions. The benzylic carbon is sterically accessible, and the transition state is stabilized by the adjacent phenyl ring. While a competing S(_N)1 mechanism involving a resonance-stabilized benzyl carbocation is possible, the use of a strong, anionic nucleophile (cyanamide anion) in a suitable solvent system strongly favors the S(_N)2 pathway.[5][6] High yields of the desired product without significant alcohol byproducts (from solvolysis) further support the predominance of the S(_N)2 mechanism.[5]

The Role of the Nucleophile and Base

Cyanamide (H(_2)N-C≡N) is a weak acid. To generate the more potent cyanamide anion nucleophile, a base such as sodium hydroxide is required. The base deprotonates the cyanamide, increasing its nucleophilicity for the attack on the benzyl chloride.

Causality of Solvent Selection

The reaction is often performed in a biphasic system (e.g., an organic solvent and water) or in an aqueous-alcoholic mixture.[7][8]

-

Aqueous/Organic Biphasic System: This system, often enhanced with a phase-transfer catalyst (PTC), is effective for scaling up. The PTC, typically a quaternary ammonium salt, facilitates the transport of the water-soluble cyanamide anion into the organic phase where the 2-methylbenzyl chloride resides, accelerating the reaction.

-

Aqueous Alcohol: Using a solvent like ethanol mixed with water helps to solubilize both the organic benzyl chloride and the inorganic cyanamide salt, creating a homogenous reaction medium that can increase reaction rates.[7][8]

The following diagram illustrates the S(_N)2 mechanism for this synthesis.

Caption: S(_N)2 mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and prioritizes safety, efficiency, and product purity.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | CAS No. | Purity | Supplier Example |

| 2-Methylbenzyl chloride | C(_8)H(_9)Cl | 140.61 | 552-45-4 | ≥98% | Sigma-Aldrich |

| Cyanamide, 50 wt.% in H₂O | CH(_2)N(_2) | 42.04 | 420-04-2 | 50% | Sigma-Aldrich |

| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | ≥98% | Fisher Scientific |

| Dichloromethane (DCM) | CH(_2)Cl(_2) | 84.93 | 75-09-2 | ACS Grade | VWR |

| Brine (Saturated NaCl) | NaCl | 58.44 | 7647-14-5 | N/A | Lab Prepared |

| Anhydrous Magnesium Sulfate | MgSO(_4) | 120.37 | 7487-88-9 | ≥99.5% | Acros Organics |

Equipment

-

250 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Temperature probe or thermometer

-

Heating mantle

-

125 mL dropping funnel

-

500 mL separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Critical Safety Precautions

This procedure involves hazardous materials and must be performed in a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

-

2-Methylbenzyl chloride: Is a lachrymator and irritant. Avoid inhalation of vapors and contact with skin and eyes.[9]

-

Cyanamide: Is toxic and an irritant. Handle with extreme care.[10]

-

Sodium Hydroxide: Is corrosive and can cause severe burns.

-

Sodium Cyanide (Potential Byproduct/Analogue): Note that while this synthesis uses cyanamide, related syntheses use sodium cyanide, which is highly toxic and can release fatal hydrogen cyanide gas if acidified.[11] Always handle basic solutions containing cyano groups with care and avoid acidification.

-

PPE: Wear chemical safety goggles, a lab coat, and chemical-resistant gloves (nitrile is suitable) at all times.[11]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Aqueous waste should be neutralized before disposal.

Step-by-Step Synthesis Procedure

The following workflow diagram provides a high-level overview of the process.

Caption: Step-by-step workflow for the synthesis of this compound.

-

Preparation of Nucleophile Solution: In a 250 mL three-neck flask equipped with a magnetic stir bar, dissolve sodium hydroxide (4.4 g, 0.11 mol) in 50 mL of deionized water. Cool the solution to room temperature in a water bath. To this basic solution, add 50% aqueous cyanamide (8.4 g, 0.10 mol) and stir for 10 minutes.

-

Reaction Setup: Equip the flask with a reflux condenser and a dropping funnel. Begin stirring and gently heat the solution to 40-50°C using a heating mantle.

-

Substrate Addition: Add 2-methylbenzyl chloride (7.03 g, 0.05 mol) to the dropping funnel. Add the chloride dropwise to the stirring cyanamide solution over 30 minutes, ensuring the internal temperature does not exceed 60°C.

-

Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 50°C with vigorous stirring. Monitor the reaction's progress by TLC (e.g., using a 20% Ethyl Acetate/Hexanes eluent system) until the starting benzyl chloride spot has been consumed (typically 3-5 hours).

-

Aqueous Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a 500 mL separatory funnel. Add 50 mL of dichloromethane (DCM) and 50 mL of water. Shake gently and allow the layers to separate.

-

Extraction and Washing: Separate the organic (bottom) layer. Extract the aqueous layer twice more with 25 mL portions of DCM. Combine all organic extracts and wash them once with 50 mL of brine to remove residual water and inorganic salts.

-

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a viscous oil.

Purification

The crude product can be purified by flash column chromatography on silica gel. A gradient elution system starting from 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate in hexanes is typically effective for isolating the pure this compound. Combine the pure fractions (identified by TLC) and remove the solvent in vacuo to yield the final product.

Product Characterization and Purity Assessment

Confirming the identity and purity of the synthesized this compound is essential.[]

Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the aromatic protons (approx. 7.1-7.3 ppm), the benzylic CH₂ protons (approx. 4.3 ppm, singlet or doublet depending on coupling to N-H), the methyl group protons (approx. 2.3 ppm, singlet), and a broad singlet for the N-H proton. |

| ¹³C NMR | Signals for the nitrile carbon (approx. 115-118 ppm), aromatic carbons, the benzylic carbon (approx. 50-55 ppm), and the methyl carbon (approx. 18-20 ppm).[13] |

| IR Spectroscopy | A sharp, strong absorption band for the nitrile (C≡N) stretch around 2220-2240 cm⁻¹, and a band for the N-H stretch around 3200-3400 cm⁻¹.[13] |

| Mass Spec (EI) | The molecular ion peak (M⁺) should be observed at m/z = 146.19.[14] A prominent fragment at m/z = 105 corresponding to the 2-methylbenzyl cation is also expected. |

Purity and Chromatographic Analysis

The purity of the final compound should be assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

| Method | Typical Conditions |

| HPLC-UV | Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm). Mobile Phase: Isocratic or gradient elution with Acetonitrile/Water. Flow Rate: 1.0 mL/min. Detection: UV at 220 nm or 240 nm.[15] |

| GC-MS | Column: Capillary column suitable for polar compounds (e.g., DB-5ms). Carrier Gas: Helium. Injection: Split/splitless inlet. MS Detector: Electron Ionization (EI) mode. |

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | - Impure 2-methylbenzyl chloride.- Inefficient mixing.- Insufficient reaction time or temperature. | - Distill the starting benzyl chloride before use.[7]- Ensure vigorous stirring, especially in biphasic systems.- Increase reaction time or temperature moderately (e.g., to 60-70°C) while monitoring for side products. |

| Side Product Formation | - Over-alkylation to form N,N-bisthis compound.- Hydrolysis of the product or starting material. | - Use the benzyl chloride as the limiting reagent.- Avoid excessive temperatures or prolonged reaction times.- Ensure work-up is performed promptly after reaction completion. |

| Difficult Purification | - Co-elution of product with starting material or byproducts. | - Adjust the polarity of the chromatography eluent system.- Consider an alternative purification method such as recrystallization if the product is a solid at room temperature. |

Conclusion

This guide presents a reliable and well-characterized method for the synthesis of this compound. By detailing the mechanistic underpinnings, providing a step-by-step protocol grounded in established chemical principles, and emphasizing critical safety and analytical validation, this document serves as a valuable resource for researchers. The described synthesis is efficient and scalable, providing access to a versatile chemical building block for further exploration in drug discovery and chemical sciences.

References

- Assessing the Purity of Synthesized Cyanamide: A Compar

- SAFETY DATA SHEET - 2-Methylbenzyl chloride. Fisher Scientific.

- SAFETY D

- Mechanism of benzyl cyanide synthesis? Sciencemadness.org.

- 2-Methylbenzyl cyanide synthesis. ChemicalBook.

- Recent Advances in Cyanamide Chemistry: Synthesis and Applic

- Recent Advances in Cyanamide Chemistry: Synthesis and Applications.

- SAFETY DATA SHEET - Sodium Cyanamide. TCI Chemicals.

- A Comparative Guide to Analytical Methods for Cyanamide Determin

- Green and efficient synthesis of dibenzyl cyanamides and ureas with cyanamide as a block. RSC Advances.

- Syntheses and Crystal Structures of Benzyl Substituted Thiazolidin-2-cyanamide Deriv

- Benzyl Cyanide. Organic Syntheses Procedure.

- Sodium Cyanide Handling and Safety. Tae-kwang industry co. ltd.

- Why doesn't benzyl chloride undergo nucleophilic substitution (SN1/SN2)? Quora.

- Scope of N-benzyl cyanamides.

- N-(2-methylbenzyl)cyanamide. ChemScene.

- Quantitative method of detecting cyanamide by utilizing HPLC method.

- Introduction to cyanamides. ORCA - Cardiff University.

- RECENT ADVANCES IN CYAN

- HPLC Method for Analysis of Cyanamide, Dicyandiamide and Urea on Primesep S Column with Varies Mobile Phases. SIELC Technologies.

- Sodium cyanide - Safety D

- Why is it aqueous and ethanolic conditions for nucleophillc substitution of cyanide ion with benzyl chloride? Chemistry Stack Exchange.

- Analytical Services for Purity Determin

- Method for synthesizing benzyl cyanide compound by using benzyl chloride compound.

- Optimizing reaction conditions for the synthesis of substituted benzyl cyanides. Benchchem.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Green and efficient synthesis of dibenzyl cyanamides and ureas with cyanamide as a block - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04286G [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. Sciencemadness Discussion Board - Mechanism of benzyl cyanide synthesis ? - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. quora.com [quora.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. fishersci.com [fishersci.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. taekwang.co.kr [taekwang.co.kr]

- 13. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 14. chemscene.com [chemscene.com]

- 15. CN104502473A - Quantitative method of detecting cyanamide by utilizing HPLC method - Google Patents [patents.google.com]

Spectroscopic Characterization of (2-Methylbenzyl)cyanamide: A Predictive and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: (2-Methylbenzyl)cyanamide is a chemical entity of interest within synthetic and medicinal chemistry. Comprehensive spectroscopic characterization is fundamental to confirming its molecular structure, assessing purity, and understanding its chemical behavior. This guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra for this specific molecule (CAS 1194814-78-2), this document leverages established spectroscopic principles and data from analogous structures to forecast the expected spectral features. Furthermore, it outlines robust, field-proven protocols for the acquisition of high-quality spectroscopic data, ensuring a self-validating system for experimental work.

Introduction and Molecular Structure

This compound belongs to the cyanamide class of organic compounds, characterized by an N-cyano (-N-C≡N) functional group. Its structure, featuring a 2-methylbenzyl substituent attached to the nitrogen atom of the cyanamide moiety, presents a unique set of spectroscopic fingerprints. Understanding these is crucial for any research or development involving this compound.

The molecular structure dictates the expected spectroscopic behavior. The key structural features to consider are:

-

The aromatic ring of the 2-methylbenzyl group with its four distinct protons.

-

The benzylic methylene (-CH₂-) bridge.

-

The methyl (-CH₃) group on the aromatic ring.

-

The cyanamide functional group (-NH-C≡N), with a secondary amine proton and a nitrile carbon.

Below is a diagram illustrating the molecular structure and atom numbering for reference in the subsequent spectroscopic analysis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Here, we predict the ¹H and ¹³C NMR spectra of this compound dissolved in a standard deuterated solvent such as chloroform-d (CDCl₃).

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, methyl, and amine protons. The ortho-substitution pattern on the benzene ring will lead to a complex splitting pattern for the aromatic protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~7.2-7.4 | Multiplet | 4H | Ar-H | The four protons on the substituted benzene ring will appear in the typical aromatic region. Due to their proximity and differing electronic environments, they will likely form a complex, overlapping multiplet. |

| ~4.3-4.5 | Singlet or Doublet | 2H | -CH₂- | The benzylic methylene protons are adjacent to the electron-withdrawing cyanamide group, which shifts them downfield. Coupling to the NH proton may result in a doublet; however, this coupling is often broadened or absent due to quadrupole effects of the nitrogen or chemical exchange, potentially rendering the signal as a singlet. |

| ~2.3 | Singlet | 3H | -CH₃ | The methyl group attached to the aromatic ring will appear as a sharp singlet in the upfield region, typical for aryl methyl groups. |

| ~3.0-4.0 (broad) | Singlet (broad) | 1H | -NH- | The amine proton signal is often broad due to chemical exchange and quadrupole broadening from the adjacent nitrogen. Its chemical shift can be highly variable depending on concentration, solvent, and temperature. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~136-138 | Ar-C (quaternary) | The ipso-carbon attached to the methyl group. |

| ~134-136 | Ar-C (quaternary) | The ipso-carbon attached to the methylene-cyanamide group. |

| ~128-131 | Ar-CH | Aromatic methine carbons. The exact shifts will vary based on their position relative to the substituents. |

| ~125-127 | Ar-CH | Aromatic methine carbons. |

| ~115-120 | -C≡N | The nitrile carbon of the cyanamide group typically appears in this region. |

| ~45-50 | -CH₂- | The benzylic methylene carbon, shifted downfield by the adjacent nitrogen. |

| ~18-20 | -CH₃ | The aryl methyl carbon, appearing in the aliphatic region. |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures data integrity and reproducibility.

Caption: Workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Spectrometer Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a standard proton-decoupled pulse sequence. A larger number of scans (e.g., 1024) will be necessary due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the characteristic vibrations of the nitrile, amine, and aromatic moieties.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Justification |

| ~3300-3400 | N-H stretch | Medium | Characteristic of a secondary amine N-H bond. The peak may be broad. |

| ~3000-3100 | C-H stretch (aromatic) | Medium | Aromatic C-H stretching vibrations. |

| ~2850-2960 | C-H stretch (aliphatic) | Medium | C-H stretching of the methylene (-CH₂-) and methyl (-CH₃) groups. |

| ~2220-2260 | C≡N stretch (nitrile) | Strong, sharp | The nitrile stretch of the cyanamide group is a very characteristic and strong absorption in this region.[1] |

| ~1600, ~1490, ~1450 | C=C stretch (aromatic) | Medium to strong | Characteristic absorptions for the benzene ring. |

| ~1400-1450 | C-H bend (aliphatic) | Medium | Bending vibrations of the methylene and methyl groups. |

| ~740-780 | C-H bend (aromatic) | Strong | Out-of-plane bending for ortho-disubstituted benzene rings. |

Experimental Protocol for IR Data Acquisition

Caption: Workflow for ATR-FTIR data acquisition.

Step-by-Step Methodology:

-

Spectrometer Preparation: Ensure the ATR crystal of the FTIR spectrometer is clean by taking a background spectrum and confirming the absence of interfering peaks.

-

Sample Application: Place a small amount of solid this compound directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to press the sample firmly against the crystal, ensuring good contact.

-

Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The software will automatically perform a background subtraction. The resulting spectrum should be analyzed for the positions and intensities of the absorption bands.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound (C₉H₁₀N₂), the expected exact mass is 146.0844 g/mol .

Predicted Mass Spectrum (Electron Ionization - EI)

| Predicted m/z | Proposed Fragment | Justification |

| 146 | [M]⁺ | The molecular ion peak. |

| 145 | [M-H]⁺ | Loss of a hydrogen atom, likely from the benzylic position or the amine. |

| 105 | [C₈H₉]⁺ | Loss of the cyanamide radical (•NHCN) via cleavage of the benzylic C-N bond. This is expected to be a major fragment, forming the stable 2-methylbenzyl cation. |

| 91 | [C₇H₇]⁺ | Loss of a methyl group from the 2-methylbenzyl cation, followed by rearrangement to the very stable tropylium cation. This is a common fragmentation pathway for benzyl derivatives. |

| 42 | [H₂NCN]⁺ | The cyanamide cation radical, resulting from cleavage of the benzylic C-N bond with charge retention on the cyanamide fragment. |

Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition

Step-by-Step Methodology (GC-MS with EI):

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) at approximately 1 mg/mL.

-

GC Inlet: Inject 1 µL of the solution into the gas chromatograph, which will separate the compound from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and key fragments.

Conclusion

While experimental spectroscopic data for this compound is not readily found in public databases, a thorough analysis of its structure allows for a robust prediction of its NMR, IR, and MS spectra. The predicted data presented in this guide, characterized by specific chemical shifts, absorption frequencies, and fragmentation patterns, provides a strong benchmark for researchers. By following the detailed experimental protocols outlined herein, scientists can confidently acquire and interpret high-quality spectroscopic data, ensuring the unambiguous identification and characterization of this compound in their research and development endeavors.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

-

Morrill, L. C. (2018). Introduction to cyanamides. Cardiff University. [Link]

-

Nasrollahzadeh, M., Sajjadi, M., & Varma, R. S. (2019). FT-IR spectrum of N-benzyl-N-(4-iodophenyl)cyanamide. ResearchGate. [Link]

-

Lee, G., et al. (2018). 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks. The Journal of Chemical Physics, 152(7), 075101. [Link]

Sources

An In-depth Technical Guide to (2-Methylbenzyl)cyanamide: Physicochemical Characteristics, Synthesis, and Analytical Methodologies

Abstract

This technical guide provides a comprehensive scientific overview of (2-Methylbenzyl)cyanamide (CAS No. 1194814-78-2), a secondary cyanamide of interest in synthetic and medicinal chemistry. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes foundational information, predicted properties, and established methodologies for related compounds to offer a robust framework for researchers, scientists, and drug development professionals. The guide details the compound's identity, plausible physicochemical characteristics benchmarked against related structures, and a detailed, scientifically grounded protocol for its synthesis. Furthermore, it explores the chemical reactivity of the cyanamide functional group and outlines state-of-the-art analytical techniques for its characterization and quantification. A thorough discussion of safety considerations is also provided to ensure responsible handling. This document is structured to serve as a practical and authoritative resource, enabling further investigation and application of this compound.

Introduction and Compound Identification

This compound is an organic compound featuring a cyanamide group attached to a 2-methylbenzyl substituent. The cyanamide functional group (-NHCN) is a versatile moiety in organic synthesis, serving as a precursor to a variety of nitrogen-containing heterocycles and pharmacologically relevant structures such as guanidines and ureas. The presence of the 2-methylbenzyl group introduces specific steric and electronic properties that can influence the molecule's reactivity and biological activity. This guide aims to consolidate the known information and provide expert-driven insights into the characteristics and handling of this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | N-(2-Methylbenzyl)cyanamide | ChemScene |

| CAS Number | 1194814-78-2 | ChemScene |

| Molecular Formula | C₉H₁₀N₂ | ChemScene |

| Molecular Weight | 146.19 g/mol | ChemScene |

| SMILES | CC1=CC=CC=C1CNC#N | ChemScene |

Physicochemical Characteristics

Table 2: Predicted and Comparative Physicochemical Properties

| Property | Predicted Value for this compound | Experimental Value for Benzyl Cyanide (for comparison) | Source |

| Melting Point | Data not available | -24 °C | Muby Chemicals, Sigma-Aldrich |

| Boiling Point | Data not available | 233-234 °C | Muby Chemicals, Sigma-Aldrich |

| Density | Data not available | 1.015 g/cm³ | BENZYL CYANIDE - Ataman Kimya |

| Solubility | Data not available | Insoluble in water, miscible with ethanol and ether | ChemBK |

| LogP | 1.5657 (Predicted) | 1.6 (Experimental for Benzyl-d5 cyanide) | ChemScene, PubChem |

| Topological Polar Surface Area (TPSA) | 35.82 Ų (Predicted) | 23.8 Ų (for Benzyl-d5 cyanide) | ChemScene, PubChem |

Synthesis and Reactivity

Proposed Synthetic Route

The synthesis of secondary cyanamides is most commonly achieved through the cyanation of primary amines. Several methods exist, with the classical approach involving the use of cyanogen bromide (BrCN). However, due to the high toxicity of cyanogen bromide, safer alternatives have been developed. A promising and operationally simpler method involves a one-pot oxidation-cyanation of primary amines using N-chlorosuccinimide (NCS) and zinc cyanide (Zn(CN)₂). This method avoids the direct handling of volatile and highly toxic cyanating agents.

Below is a proposed, detailed experimental protocol for the synthesis of this compound from 2-methylbenzylamine based on this modern approach.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via a one-pot oxidation-cyanation of 2-methylbenzylamine.

Materials:

-

2-Methylbenzylamine

-

N-Chlorosuccinimide (NCS)

-

Zinc Cyanide (Zn(CN)₂)

-

Acetonitrile (MeCN), HPLC grade

-

Deionized Water

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylbenzylamine (1.0 eq) in a 1:1 mixture of acetonitrile and water.

-

Addition of NCS: Cool the solution to 0 °C in an ice bath. To the stirred solution, add N-chlorosuccinimide (1.1 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

-

Addition of Cyanide Source: After the addition of NCS is complete, add zinc cyanide (1.5 eq) to the reaction mixture in one portion.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

The Genesis and Evolution of Substituted Benzyl Cyanamides: A Technical Guide for Drug Development Professionals

Abstract

The substituted benzyl cyanamide scaffold, a unique constellation of a benzyl group and a cyanamide moiety, represents a fascinating and evolving area of medicinal chemistry. Characterized by the chemically promiscuous nitrogen-carbon-nitrogen (NCN) connectivity, this structural motif has transitioned from a subject of classical organic reactions to a valuable building block in modern drug discovery. The inherent duality of the cyanamide group, possessing both a nucleophilic sp³-hybridized amino nitrogen and an electrophilic nitrile unit, provides a rich playground for synthetic transformations and diverse biological activities. This in-depth technical guide traverses the historical landscape of substituted benzyl cyanamides, from their initial discovery through classical reactions to the development of sophisticated, greener synthetic methodologies. We will delve into the causality behind experimental choices in their synthesis, explore their applications as precursors to pharmacologically significant heterocycles, and analyze the structure-activity relationships (SAR) that underpin their therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile chemical class.

Foundational Chemistry: The Benzyl and Cyanamide Moieties

The story of substituted benzyl cyanamides is rooted in the fundamental properties of its two constituent parts: the benzyl group and the cyanamide functional group. The benzyl group, a phenyl ring attached to a methylene (-CH₂) group, is a common structural element in a vast array of pharmaceuticals. Its lipophilic nature and the ability of the aromatic ring to engage in various non-covalent interactions (π-π stacking, cation-π interactions) make it a crucial pharmacophore for receptor binding.

The cyanamide functional group (N-C≡N), on the other hand, is a less common but highly versatile entity in organic synthesis. Its unique electronic structure allows it to act as both a nucleophile and an electrophile, rendering it a valuable synthon.[1] This dual reactivity is central to its utility in constructing more complex molecular architectures, particularly nitrogen-containing heterocycles.

Historical Perspective: The Dawn of Substituted Cyanamide Synthesis

The journey into the synthesis of substituted cyanamides began over a century ago, with early methods that, while groundbreaking for their time, often relied on harsh reagents and exhibited limited substrate scope.

The von Braun Reaction: A Classical Gateway

One of the earliest and most significant methods for the preparation of disubstituted cyanamides is the von Braun reaction , first described by Julius von Braun in 1900.[2] This reaction involves the treatment of a tertiary amine with cyanogen bromide (BrCN) to yield an alkyl bromide and a disubstituted cyanamide.[2][3] The reaction proceeds through a two-step nucleophilic substitution mechanism.[1]

Mechanism of the von Braun Reaction

The reaction is initiated by the nucleophilic attack of the tertiary amine on the electrophilic carbon of cyanogen bromide, displacing the bromide ion to form a quaternary ammonium salt. In the second step, the displaced bromide ion acts as a nucleophile, attacking one of the alkyl groups on the nitrogen and displacing the disubstituted cyanamide.

Caption: Mechanism of the von Braun reaction.

While historically significant, particularly in the structural elucidation of alkaloids, the von Braun reaction has notable limitations for modern synthetic applications. The use of highly toxic cyanogen bromide is a major safety concern.[4] Furthermore, in cases of unsymmetrical tertiary amines, the cleavage of the alkyl group is not always selective, potentially leading to a mixture of products.

The Tiemann Rearrangement

First observed by Ferdinand Tiemann in 1891, the Tiemann rearrangement of amidoximes in the presence of reagents like benzenesulfonyl chlorides can lead to the formation of monosubstituted cyanamides, albeit initially as part of a mixture of products.[5][6] This reaction involves the rearrangement of an intermediate derived from the amidoxime. Modern adaptations of this reaction have been developed to selectively favor the formation of aryl-cyanamides from the corresponding aryl-amidoximes.[5]

The Modern Synthesis of Substituted Benzyl Cyanamides: A Paradigm Shift

Driven by the need for safer, more efficient, and versatile synthetic routes, the last few decades have witnessed a significant evolution in the synthesis of substituted benzyl cyanamides. The focus has shifted towards milder reaction conditions, greener reagents, and the ability to introduce a wide range of functional groups.

N-Benzylation of Arylcyanamides

A direct and efficient approach to synthesizing N-benzyl-N-arylcyanamides involves the N-benzylation of pre-formed arylcyanamides with benzyl bromide. A noteworthy advancement in this area is the use of ultrasound irradiation, which allows the reaction to proceed rapidly at room temperature without the need for a catalyst, often resulting in excellent yields.[2]

Experimental Protocol: Ultrasound-Assisted Synthesis of N-Benzyl-N-arylcyanamides [2]

-

Reactant Preparation: In a suitable reaction vessel, dissolve the arylcyanamide (1.0 mmol) and potassium carbonate (2.0 mmol) in acetonitrile (5 mL).

-

Addition of Benzyl Bromide: Add benzyl bromide (1.2 mmol) to the mixture.

-

Ultrasonication: Place the reaction vessel in an ultrasound bath and irradiate at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove potassium carbonate. Evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography to afford the desired N-benzyl-N-arylcyanamide.

Cyanation of Secondary Amines

The direct cyanation of secondary amines remains a prevalent method for synthesizing disubstituted cyanamides.[7] While cyanogen bromide is the classical reagent, the development of alternative, safer cyanating agents has been a key area of research. These include reagents that generate cyanogen chloride in situ and the use of azobisisobutyronitrile (AIBN) as a cyanide source under specific catalytic conditions.

Two-Step Synthesis from Cyanamide

A recently developed, environmentally friendly two-step method utilizes cyanamide as a fundamental building block for the synthesis of dibenzyl cyanamides.[5] This process involves the reaction of cyanamide with benzyl bromides to form the N,N-difunctionalized cyanamide intermediates.[5] This method is advantageous due to the low toxicity and ease of handling of the starting materials.[5]

Caption: Two-step synthesis of dibenzyl cyanamides.

Substituted Benzyl Cyanamides in Drug Discovery and Development

The synthetic accessibility and unique reactivity of substituted benzyl cyanamides make them valuable intermediates in the synthesis of pharmacologically active compounds.

Precursors to Bioactive Heterocycles

Substituted benzyl cyanamides are excellent precursors for the synthesis of various nitrogen-containing heterocycles. For instance, they can undergo acid-mediated [4+2] annulation reactions with 2-amino aryl ketones to efficiently produce 2-aminoquinazoline derivatives.[8] The amino-quinazoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous drugs with diverse therapeutic applications, including anticancer, antiviral, and antihypertensive agents.[8]

Emergence as Bioactive Molecules

While often viewed as synthetic intermediates, the substituted benzyl cyanamide moiety itself is present in a number of biologically active molecules.[7] The exploration of their direct pharmacological potential is an emerging area of research.

A notable example is the development of N-benzyl-2-fluorobenzamides as dual-target inhibitors of the epidermal growth factor receptor (EGFR) and histone deacetylase 3 (HDAC3) for the treatment of triple-negative breast cancer.[9] In this class of compounds, the substituted benzyl group occupies the ATP-binding pocket of EGFR, while the benzamide portion, structurally related to the cyanamide, interacts with the active site of HDAC3.[9]

Structure-Activity Relationships (SAR)

The systematic modification of the substitution patterns on both the benzyl ring and the cyanamide nitrogen allows for the fine-tuning of biological activity.

| Compound Class | Substitution Pattern | Target(s) | Biological Activity (IC₅₀/Kᵢ) | Reference |

| N-benzyl-2-fluorobenzamides | 4-fluorobenzyl | EGFR/HDAC3 | EGFR: 20.34 nM; HDAC3: 1.09 µM | [9] |

| Salinomycin N-benzyl amides | ortho-substituted benzyl | Cancer cell lines | Potent anticancer activity | [7] |

| Salinomycin N-benzyl amides | para-substituted benzyl | Cancer cell lines | Least active derivatives | [7] |

This table presents representative data and is not exhaustive.

The data for salinomycin N-benzyl amides, while not strictly cyanamides, highlight the importance of the substitution pattern on the benzyl ring for biological activity, a principle that is directly applicable to substituted benzyl cyanamides.[7] The enhanced activity of ortho-substituted derivatives suggests that steric and electronic effects in this position play a crucial role in target engagement.

Future Directions and Conclusion

The field of substituted benzyl cyanamides has progressed significantly from its classical roots. The development of greener and more efficient synthetic methods has broadened their accessibility and utility. While their role as versatile synthetic intermediates is well-established, the exploration of their intrinsic pharmacological properties is a promising frontier in drug discovery.

Future research will likely focus on:

-

Expansion of the Chemical Space: The development of novel synthetic methodologies to access a wider diversity of substitution patterns.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and mechanisms of action for biologically active substituted benzyl cyanamides.

-

Application in Fragment-Based Drug Design: The use of the benzyl cyanamide scaffold as a starting point for the development of novel therapeutics.

References

-

Huczyński, A., et al. (2014). Synthesis, Anticancer and Antibacterial Activity of Salinomycin N-Benzyl Amides. Molecules, 19(12), 19435-19455. Available at: [Link]

-

Wikipedia contributors. (2023, December 12). von Braun reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]

- Braun, M. (n.d.). The reaction of tertiary amines with cyanogen bromide, the so-called von Braun reaction, leads to the cleavage of the a. Science of Synthesis.

-

ResearchGate. (n.d.). Anticancer activity of SAL and its monosubstituted N-benzyl amides. Data are given as IC50 [µM]. Retrieved from [Link]

-

Huczyński, A., et al. (2014). Synthesis, anticancer and antibacterial activity of salinomycin N-benzyl amides. PubMed. Available at: [Link]

- Hageman, H. A. (n.d.). The von Braun Cyanogen Bromide Reaction. Organic Reactions.

-

Nasrollahzadeh, M., Sajjadi, M., & Varma, R. S. (2019). A catalyst-free and expeditious general synthesis of N-benzyl-N-arylcyanamides under ultrasound irradiation at room temperature. ResearchGate. Available at: [Link]

-

Scribd. (n.d.). Von Braun Degradation Method. Retrieved from [Link]

-

Li, J., et al. (2024). Green and efficient synthesis of dibenzyl cyanamides and ureas with cyanamide as a block. RSC Advances. Available at: [Link]

-

Chien, C.-H., et al. (2014). Practical Synthesis of N-Substituted Cyanamides via Tiemann Rearrangement of Amidoximes. ResearchGate. Available at: [Link]

-

Chen, X., et al. (2025). Recent Advances in Resveratrol Derivatives: Structural Modifications and Biological Activities. PMC. Available at: [Link]

-

Madrid, A., et al. (n.d.). Cytotoxic activity (IC 50; µM) of natural and synthetic Benzaldehydes and Benzyl Alcohol derivatives against various human cancer cell lines. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Scope of N-benzyl cyanamides.Reactions were carried out with 1a (1.0... Retrieved from [Link]

-

Lewińska, A., et al. (2022). Anticancer Activity of Ether Derivatives of Chrysin. PMC. Available at: [Link]

- Stenfor, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry.

-

Wikipedia contributors. (2024, January 10). Benzyl cyanide. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Phenylacetonitrile. PubChem. Retrieved from [Link]

-

Rasool, S., et al. (2019). Synthesis of Biologically Active N-Benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]

-

Li, Y., et al. (2025). Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer. PubMed. Available at: [Link]

Sources

- 1. von Braun reaction - Wikipedia [en.wikipedia.org]

- 2. organicreactions.org [organicreactions.org]

- 3. researchgate.net [researchgate.net]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Green and efficient synthesis of dibenzyl cyanamides and ureas with cyanamide as a block - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04286G [pubs.rsc.org]

- 6. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 7. Synthesis, anticancer and antibacterial activity of salinomycin N-benzyl amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Anticancer and Antibacterial Activity of Salinomycin N-Benzyl Amides - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: (2-Methylbenzyl)cyanamide (CAS 1194814-78-2)

A Framework for Synthetic Exploration and Biological Profiling

Disclaimer: The compound (2-Methylbenzyl)cyanamide (CAS 1194814-78-2) is a novel or sparsely documented chemical entity. Publicly available data regarding its synthesis, properties, and biological activity is limited. This guide is therefore constructed as an expert-led, hypothetical framework for researchers. It leverages established principles of medicinal chemistry and provides validated protocols based on structurally related molecules to outline a plausible path for its synthesis and investigation. All protocols and mechanisms described herein should be considered exemplary and adapted based on empirical results.

Introduction and Rationale

The cyanamide functional group (R¹R²N−C≡N) is a versatile and highly valued scaffold in medicinal chemistry.[1][2] Its unique electronic properties, featuring a nucleophilic amino group and an electrophilic nitrile, allow it to serve as a key building block for a diverse array of heterocyclic compounds and as a pharmacophore in its own right.[3] The cyanamide moiety is present in numerous pharmaceuticals, where it can act as a bioisostere for thioureas, amides, or sulfonylguanidines, influencing properties like cell permeability, metabolic stability, and target binding.[4]

The target molecule, this compound, incorporates this reactive group with an N-benzyl substituent, a common motif in drug discovery known to engage in critical binding interactions, such as cation-π stacking, with biological targets.[5] The addition of a methyl group at the ortho position of the benzyl ring introduces steric and electronic modifications that can profoundly influence the compound's conformational preferences and metabolic profile, potentially offering improved selectivity or potency compared to its unsubstituted counterpart.

This document provides a technical framework for the synthesis, characterization, and potential biological evaluation of this compound, drawing upon established methodologies for analogous compounds.

Physicochemical and Structural Properties

Characterizing the fundamental properties of a novel compound is the first step in any drug discovery workflow. Based on its structure, we can predict or identify key parameters essential for experimental design.

| Property | Value / Prediction | Source / Method |

| CAS Number | 1194814-78-2 | Registry Number |

| Molecular Formula | C₉H₁₀N₂ | ChemScene[6] |

| Molecular Weight | 146.19 g/mol | ChemScene[6] |

| Topological Polar Surface Area (TPSA) | 35.82 Ų | Computational[6] |

| Predicted LogP | 1.5657 | Computational[6] |

| Hydrogen Bond Donors | 1 | Computational[6] |

| Hydrogen Bond Acceptors | 2 | Computational[6] |

| Rotatable Bonds | 2 | Computational[6] |

These predicted values suggest that this compound possesses drug-like properties, falling within the typical ranges for oral bioavailability as per Lipinski's Rule of Five.[4]

Plausible Synthetic Route: Deoxycyanamidation

While multiple routes to N-substituted cyanamides exist, a modern and effective approach avoids highly toxic reagents like cyanogen bromide.[7] A plausible and robust method involves the deoxycyanamidation of 2-methylbenzyl alcohol using N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS), a versatile cyano-transfer reagent.[7]

Workflow for Deoxycyanamidation Synthesis

Caption: Plausible synthesis workflow for this compound.

Detailed Experimental Protocol

-

Reaction Setup: To a flame-dried round-bottom flask under an inert argon atmosphere, add 2-methylbenzyl alcohol (1.0 eq), NCTS (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq).

-

Solvent Addition: Dissolve the reagents in anhydrous dichloromethane (DCM) to a final concentration of approximately 0.1 M with respect to the alcohol.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Reagent Addition: Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the stirred solution over 15 minutes. A color change is typically observed.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol.

-

Aqueous Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and extract the aqueous layer twice more with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

This self-validating protocol includes clear monitoring steps (TLC) and a standard purification workflow to ensure the isolation of the target compound, whose identity should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Hypothetical Biological Target and Mechanism of Action

N-benzyl substituted amides and related structures have shown significant activity as inhibitors of tubulin polymerization, a clinically validated anti-cancer strategy.[8] These agents bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The ortho-methyl group on the benzyl ring of our target compound could potentially enhance binding affinity or alter the molecule's orientation within the hydrophobic colchicine pocket.

Proposed Signaling Pathway: Tubulin Inhibition

Caption: Tiered workflow for the biological evaluation of the compound.

Protocol 1: Cell Viability (MTT) Assay

This assay provides a quantitative measure of a compound's cytotoxic or cytostatic effects.

-

Cell Seeding: Seed human cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a 2-fold serial dilution of this compound in culture medium (e.g., from 100 µM to 0.1 µM). Replace the medium in the wells with the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

-

Incubation: Incubate the plate for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value using non-linear regression.

Protocol 2: In Vitro Tubulin Polymerization Assay

This biochemical assay directly tests the hypothesis that the compound inhibits tubulin assembly.

-

Reaction Buffer: Prepare a tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

-

Setup: In a 96-well plate, add the reaction buffer containing 1 mM GTP and tubulin protein (e.g., 3 mg/mL).

-

Compound Addition: Add various concentrations of this compound. Include paclitaxel as a positive control for polymerization and colchicine as a positive control for inhibition.

-

Initiation & Measurement: Incubate the plate at 37°C and monitor the change in absorbance (light scattering) at 340 nm every minute for 60 minutes using a temperature-controlled plate reader.

-

Analysis: Plot absorbance versus time. Inhibition of polymerization will result in a suppressed rate and extent of the absorbance increase compared to the vehicle control.

Exemplary Data Summary

The following table presents hypothetical but realistic data that could be generated from the assays described above, comparing the target compound to a known standard.

| Compound | Cell Viability IC₅₀ (HeLa) | Tubulin Polymerization IC₅₀ |

| This compound | 25 nM | 1.5 µM |

| Colchicine (Reference) | 10 nM | 0.8 µM |

This data would suggest that this compound is a potent cytotoxic agent and a direct inhibitor of tubulin polymerization, validating the initial hypothesis.

Conclusion and Future Directions

This guide presents a comprehensive, albeit predictive, framework for the scientific investigation of this compound. By following the outlined synthetic and biological testing cascades, researchers can systematically characterize this novel molecule. The proposed mechanism, centered on tubulin inhibition, offers a strong starting point for its evaluation as a potential anti-cancer agent. Future work should focus on empirical validation of the synthesis, confirmation of the biological target through assays like competitive colchicine binding, and exploration of structure-activity relationships (SAR) by synthesizing analogs with varied substitution patterns on the benzyl ring. Such studies are critical for optimizing potency, selectivity, and drug-like properties.

References

Sources

- 1. Cyanamide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 8. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular formula and weight of (2-Methylbenzyl)cyanamide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methylbenzyl)cyanamide is a versatile chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. This guide provides a comprehensive overview of its core chemical and physical properties, synthesis, and safety considerations. The document is intended to serve as a foundational resource for researchers and professionals engaged in the design and development of novel therapeutics and other advanced chemical entities.

Core Molecular and Physical Properties

This compound, also known as N-(2-methylbenzyl)cyanamide, is a small molecule featuring a cyanamide group attached to a 2-methylbenzyl substituent.[1] Understanding its fundamental properties is crucial for its effective application in research and development.

Molecular Formula and Weight

The chemical identity of this compound is defined by its molecular formula and weight.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂ | ChemScene |

| Molecular Weight | 146.19 g/mol | ChemScene, Sigma-Aldrich[2] |

| CAS Number | 1194814-78-2 | ChemScene, Sigma-Aldrich[2] |

Physicochemical Parameters

Computational models provide valuable insights into the behavior of this compound in various chemical and biological environments.

| Parameter | Value | Significance in Drug Development |

| Topological Polar Surface Area (TPSA) | 35.82 Ų | Influences membrane permeability and oral bioavailability. |

| LogP (Octanol-Water Partition Coefficient) | 1.5657 | Indicates moderate lipophilicity, affecting solubility and cell membrane penetration. |

| Hydrogen Bond Acceptors | 2 | Potential for forming hydrogen bonds with biological targets. |

| Hydrogen Bond Donors | 1 | Potential for forming hydrogen bonds with biological targets. |

| Rotatable Bonds | 2 | Contributes to conformational flexibility, which can be important for receptor binding. |

Data sourced from ChemScene[1]

Synthesis and Chemical Reactivity

The cyanamide functional group is a valuable building block in organic synthesis, serving as a precursor to a wide range of nitrogen-containing heterocycles and functional groups such as guanidines and ureas.[3] While specific, detailed synthetic procedures for this compound are not extensively documented in the public domain, general methods for the synthesis of N-substituted cyanamides can be applied.

A common and effective method for the synthesis of cyanamides involves the reaction of a primary or secondary amine with cyanogen bromide.[3] However, due to the high toxicity of cyanogen bromide, alternative and safer methods have been developed.[3] One such approach is a one-pot, two-step procedure utilizing trichloroacetonitrile as a less toxic cyano source.[3]

The general synthetic approach can be visualized as follows:

Figure 1: A generalized workflow for the synthesis of this compound.

Applications in Research and Drug Development

The cyanamide moiety is present in a variety of biologically active compounds and is a versatile synthon for creating more complex molecules.[3] The parent compound, cyanamide, is used in the synthesis of several pharmaceutical drugs, including the hair-loss treatment minoxidil and various anthelmintics.[4]

Given its structure, this compound can be considered a valuable intermediate for the synthesis of:

-

Guanidine Derivatives: The cyanamide group can be readily converted to a guanidine, a common functional group in medicinal chemistry known for its ability to interact with biological targets through hydrogen bonding and electrostatic interactions.

-

Heterocyclic Compounds: Cyanamides are key precursors for the synthesis of various nitrogen-containing heterocycles, which form the core of many pharmaceuticals.[3]

-

Bioisosteres: The cyanamide group can act as a bioisostere for other functional groups, allowing for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.

Safety and Handling

Hazard Identification

Based on the GHS pictograms provided by a supplier, this compound should be handled with care. The GHS07 pictogram indicates that it may cause skin and eye irritation, be harmful if swallowed, and may cause respiratory irritation.

General hazards associated with cyanamides can include:

-

Toxicity: May be toxic if swallowed or in contact with skin.[5]

-

Corrosivity: Can cause severe skin burns and eye damage.[5]

-

Sensitization: May cause an allergic skin reaction.[5]

Recommended Handling Procedures

A risk assessment should be conducted before handling this compound. The following is a general protocol for safe handling:

-

Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Wear a lab coat and closed-toe shoes.

-

Use chemical safety goggles or a face shield.

-

-

Handling:

-

Avoid direct contact with skin, eyes, and clothing.

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

-

Storage:

Figure 2: A workflow for the safe handling of this compound in a laboratory setting.

Conclusion

This compound is a chemical intermediate with considerable potential for applications in synthetic chemistry and drug discovery. Its defined molecular structure and physicochemical properties make it a valuable building block for the creation of novel compounds. Adherence to strict safety protocols is paramount when handling this and related chemicals. This guide serves as a foundational resource to support the informed and safe use of this compound in research and development endeavors.

References

-

2-Methylbenzyl cyanide. NIST WebBook. [Link]

-

Introduction to cyanamides. Cardiff University. [Link]

-

2-Methylbenzyl cyanide. ChemBK. [Link]

-

Key Applications of 2-Methylbenzyl Cyanide in Industrial Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

The Chemical Versatility of 2-Methylbenzyl Cyanide: A Deep Dive. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

2-Methylbenzyl cyanide. Ten Chongqing Chemdad Co., Ltd. [Link]

-

2-Methylbenzyl cyanide. NIST WebBook. [Link]

-

Cyanamide. Wikipedia. [Link]

-

Reaction of 2‐methylbenzyl alcohol using different cyanide sources. ResearchGate. [Link]

-

Cyanamide | H2NCN | CID 9864. PubChem. [Link]

Sources

A Comprehensive Technical Guide to the Solubility and Stability of (2-Methylbenzyl)cyanamide for Researchers and Drug Development Professionals

Introduction: Unveiling the Potential of (2-Methylbenzyl)cyanamide

This compound, with the chemical identifier CAS 1194814-78-2, belongs to the versatile class of N-substituted cyanamides.[1] This class of compounds is of significant interest in medicinal chemistry and drug development due to the unique properties of the cyanamide functional group. Cyanamides can act as bioisosteres for other functional groups and are precursors to a variety of important moieties such as ureas, guanidines, and various heterocycles.[2][3] A thorough understanding of the physicochemical properties of this compound, particularly its solubility and stability, is paramount for its successful application in research and development. This guide provides a comprehensive framework for characterizing these critical attributes, offering both theoretical insights and practical, field-proven experimental protocols.

Predicted Physicochemical Properties of this compound

-

Molecular Formula: C₉H₁₀N₂[1]

-

Molecular Weight: 146.19 g/mol [1]

-

Structure: The molecule consists of a 2-methylbenzyl group attached to a cyanamide moiety. The presence of the aromatic ring and the polar cyanamide group suggests a molecule with moderate lipophilicity.

-

Polarity and Hydrogen Bonding: The cyanamide group contains both a hydrogen bond donor (-NH) and acceptors (the nitrogen atoms of the nitrile and amino groups), suggesting the potential for intermolecular hydrogen bonding. This will influence its solubility in protic solvents.

-

pKa: The pKa of the parent cyanamide is approximately 10.3.[2] The N-substituted benzyl group may slightly alter this value, but it is expected to remain a weakly acidic compound.

Solubility Profile Assessment: A Step-by-Step Protocol

Determining the solubility of this compound in various solvent systems is a critical first step in its characterization. The following protocol outlines a robust method for assessing both thermodynamic and kinetic solubility.

Experimental Workflow for Solubility Determination

Caption: Overview of the forced degradation study workflow for this compound.

Detailed Protocols for Forced Degradation Studies

1. Hydrolytic Stability:

-

Procedure: Prepare solutions of this compound in 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (basic). Incubate the solutions at a controlled temperature (e.g., 60 °C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

-

Expected Degradation: Based on the known chemistry of cyanamides, hydrolysis under acidic conditions is expected to yield the corresponding urea, (2-methylbenzyl)urea. [2][4]Under strongly basic conditions, dimerization to form a substituted dicyandiamide may occur, although hydrolysis can also be a competing pathway. The parent cyanamide is most stable in the pH range of 4-5. 2. Oxidative Stability:

-

Procedure: Prepare a solution of this compound in a suitable solvent and add a low concentration of hydrogen peroxide (e.g., 3% H₂O₂). Incubate the solution at room temperature and collect samples at various time points.

-

Expected Degradation: The cyanamide functional group is generally stable to mild oxidation. However, degradation of the benzyl group or other oxidative pathways may be possible.

3. Photostability:

-

Procedure: Expose solutions and solid samples of this compound to a calibrated light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature and humidity conditions.

-

Expected Degradation: The aromatic ring in the molecule may absorb UV light, potentially leading to photodegradation.

4. Thermal Stability:

-

Procedure: Store solid samples of this compound at elevated temperatures (e.g., 60 °C, 80 °C) and analyze them at various time points. Solutions can also be tested for thermal stability.

-

Expected Degradation: Thermal degradation may lead to a variety of products, and the specific pathways would need to be elucidated through structural characterization of the degradants.

Predicted Degradation Pathways

Caption: Predicted major degradation pathways for this compound.

Development of a Stability-Indicating Analytical Method

A robust, stability-indicating analytical method is essential for accurately quantifying the parent compound and its degradation products. [5][6]A reverse-phase high-performance liquid chromatography (HPLC) method is typically the method of choice. [7]

Sample HPLC Method Parameters

| Parameter | Suggested Starting Conditions |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with a low percentage of B, ramp up to elute degradants and parent compound |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at a suitable wavelength (e.g., 220 nm, 254 nm) or Mass Spectrometry (MS) |

| Injection Volume | 10 µL |

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust. The specificity of the method is confirmed by demonstrating that the peaks for the parent compound and its degradation products are well-resolved.

Data Interpretation and Reporting

The data generated from the solubility and stability studies should be carefully analyzed and documented.

-

Solubility: Report the mean solubility and standard deviation for each solvent system.

-

Stability: For each stress condition, plot the concentration of this compound versus time. If the degradation follows first-order kinetics, a plot of the natural logarithm of the concentration versus time will be linear, and the degradation rate constant (k) can be determined from the slope. The half-life (t₁/₂) can then be calculated as 0.693/k.

-